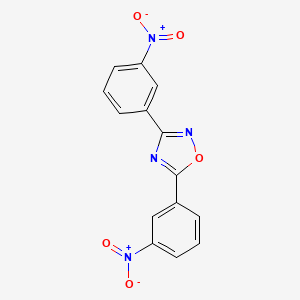

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-14(23-16-13)10-4-2-6-12(8-10)18(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOMOIFOKNNPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362915 | |

| Record name | 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74229-71-3 | |

| Record name | 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 3,5-diaryl-1,2,4-oxadiazoles.[1][2][3]

Introduction

The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[2] Compounds incorporating this heterocyclic ring have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of nitro groups onto the phenyl rings, as in this compound, is a common strategy in drug design to modulate electronic properties and biological activity.

Synthesis

The most prevalent and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[3] For the synthesis of this compound, the logical precursors are 3-nitrobenzamidoxime and an activated form of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of the necessary precursors, followed by their condensation and cyclization to form the target 1,2,4-oxadiazole.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 3-Nitrobenzamidoxime

-

To a solution of 3-nitrobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 3-nitrobenzamidoxime.

Step 2: Synthesis of 3-Nitrobenzoyl Chloride

-

To a round-bottom flask, add 3-nitrobenzoic acid (1 equivalent) and thionyl chloride (2 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Distill off the excess thionyl chloride to obtain crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve 3-nitrobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or acetone.[4]

-

Cool the solution in an ice bath and slowly add 3-nitrobenzoyl chloride (1 equivalent).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Characterization

The structural elucidation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of structurally related compounds.[3][5][6][7]

| Technique | Expected Observations |

| Melting Point | A sharp melting point is expected for the pure crystalline solid. |

| FT-IR (cm⁻¹) | ~3100 (Aromatic C-H str.), ~1600-1450 (Aromatic C=C str.), ~1530 & ~1350 (Asymmetric and symmetric N-O str. of NO₂), ~1620 (C=N str. of oxadiazole), ~1270 (C-O str. of oxadiazole). |

| ¹H NMR (ppm) | Multiplets in the aromatic region (δ 7.5-9.0). The protons on the two phenyl rings will exhibit complex splitting patterns due to their substitution. Protons ortho to the nitro group will be the most deshielded. |

| ¹³C NMR (ppm) | Signals for the two carbons of the oxadiazole ring are expected around δ 168-175. Signals for the aromatic carbons will appear in the range of δ 120-150, with the carbons attached to the nitro groups being significantly deshielded. |

| Mass Spectrometry (EI-MS) | The molecular ion peak [M]⁺ should be observed. Characteristic fragmentation patterns would likely involve the loss of NO₂, cleavage of the oxadiazole ring, and fragmentation of the phenyl rings.[8][9] |

| Elemental Analysis | The calculated elemental composition (%C, %H, %N) should be in close agreement with the experimentally determined values. |

Experimental and Characterization Workflow

The overall process from synthesis to characterization and potential biological screening follows a logical workflow.

Potential Applications and Future Directions

While specific biological data for this compound is not currently available, the presence of the 1,2,4-oxadiazole core and the nitro-functional groups suggests potential for biological activity. The nitroaromatic moiety is a known pharmacophore in various antimicrobial and anticancer agents. Therefore, this compound could be a candidate for screening in these therapeutic areas. Future research should focus on the successful synthesis and purification of this compound, followed by thorough characterization to confirm its structure. Subsequently, a comprehensive biological evaluation against a panel of cancer cell lines and microbial strains would be warranted to explore its potential as a lead compound in drug discovery. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with varied substitution patterns on the phenyl rings, could further optimize any observed biological activity.

References

- 1. ijper.org [ijper.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. US9273037B2 - Processes for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Dinitrophenyl Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of dinitrophenyl oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document details their synthesis, characterization, and key properties, with a focus on derivatives exhibiting notable antitubercular activity.

Core Physicochemical Properties

Dinitrophenyl oxadiazole derivatives are characterized by the presence of a dinitrophenyl ring attached to an oxadiazole core. The physicochemical properties of these compounds can be significantly influenced by the nature and position of substituents on both ring systems. A key area of research for these molecules is in the development of novel antitubercular agents.[1][2]

Data Summary

The following tables summarize the key physicochemical data for a series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, which have been investigated for their potent antimycobacterial activity.[1]

Table 1: Physicochemical Properties of Selected Dinitrophenyl Oxadiazole Derivatives

| Compound ID | R Group | Melting Point (°C) |

| 5a | -CH₃ | 231–233 |

| 5b | -CH₂CH₃ | 205–207 |

| 5c | -(CH₂)₂CH₃ | 158–160 |

| 5d | -(CH₂)₃CH₃ | 155–157 |

| 5e | -(CH₂)₄CH₃ | 148–150 |

| 5f | -(CH₂)₅CH₃ | 129–131 |

| 5g | -(CH₂)₆CH₃ | 125–127 |

| 5h | -(CH₂)₇CH₃ | 121–123 |

| 5i | -(CH₂)₈CH₃ | 118–120 |

| 7a | -CH₂Ph | 196–198 |

Data extracted from the experimental characterization of synthesized compounds.[1]

Table 2: Spectroscopic Data for a Representative Dinitrophenyl Oxadiazole Derivative (Compound 5f)

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| IR (cm⁻¹) | 3310 (N-H), 1645 (C=N), 1540, 1345 (NO₂) |

| ¹H NMR (ppm) | 9.25 (s, 1H, Ar-H), 9.15 (s, 2H, Ar-H), 7.80 (t, 1H, NH), 3.50 (q, 2H, N-CH₂), 1.70 (p, 2H, CH₂), 1.35 (m, 6H, (CH₂)₃), 0.90 (t, 3H, CH₃) |

| ¹³C NMR (ppm) | 165.2, 160.5, 148.9, 132.1, 128.5, 118.9, 45.1, 31.2, 28.8, 26.3, 22.5, 14.0 |

Data extracted from the experimental characterization of N-hexyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine.[1]

Solubility and Lipophilicity

The solubility of N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines is inversely related to the length of the alkyl chain. As expected from their chemical structure and increasing lipophilicity, the aqueous solubility decreases with the elongation of the alkyl chain.[1] While quantitative solubility data is not extensively reported in the literature, this trend is a critical consideration in drug development for optimizing bioavailability. The lipophilicity, a key determinant of a drug's ability to cross cell membranes, is expected to increase with the addition of larger alkyl or aryl substituents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of dinitrophenyl oxadiazole derivatives, based on established laboratory practices.

Synthesis of N-Alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines

The synthesis of the title compounds is typically achieved through a multi-step process, which is outlined below.

Step 1: Esterification of 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic acid is converted to its corresponding methyl ester, methyl 3,5-dinitrobenzoate, via a Fischer-Speier esterification. This involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.[1]

Step 2: Hydrazinolysis of Methyl 3,5-Dinitrobenzoate The methyl ester is then converted to 3,5-dinitrobenzohydrazide by reaction with hydrazine hydrate.[1]

Step 3: Formation of Hydrazine-1-carboxamide Intermediate The 3,5-dinitrobenzohydrazide is reacted with an appropriate alkyl isocyanate to form the corresponding 2-(3,5-dinitrobenzoyl)-N-alkylhydrazine-1-carboxamide.[1]

Step 4: Dehydrative Cyclization to form the Oxadiazole Ring The final step involves the dehydrative cyclization of the hydrazine-1-carboxamide intermediate to yield the N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine. This is commonly achieved using a dehydrating agent such as p-toluenesulfonyl chloride in the presence of a base like triethylamine.[1][2]

Melting Point Determination

The melting point of a purified dinitrophenyl oxadiazole derivative is determined using the capillary method.

-

A small amount of the crystalline, dry compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI). This provides information on the molecular weight and fragmentation pattern of the compound.

Visualized Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines.

Caption: General workflow for the synthesis and characterization of dinitrophenyl oxadiazole derivatives.

Signaling Pathway Inhibition in Mycobacterium tuberculosis

Several dinitrophenyl oxadiazole derivatives have demonstrated potent antitubercular activity by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.

The inhibition of DprE1 disrupts the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a key precursor for the synthesis of arabinans. Arabinans are essential components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall. By blocking this pathway, the dinitrophenyl oxadiazole derivatives compromise the structural integrity of the cell wall, leading to bacterial cell death.[1]

The following diagram illustrates the inhibition of the DprE1 pathway by dinitrophenyl oxadiazole derivatives.

Caption: Inhibition of the DprE1 pathway in M. tuberculosis by dinitrophenyl oxadiazole derivatives.

References

- 1. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

The Structural Elucidation of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the theoretical framework and established experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document consolidates methodologies from closely related 1,2,4-oxadiazole derivatives to provide a comprehensive protocol. The 1,2,4-oxadiazole core is a significant pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and other pharmacokinetic properties.[1] A detailed understanding of the three-dimensional arrangement of such molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide serves as a robust reference for researchers undertaking the structural determination of this and similar compounds.

Introduction

The 1,2,4-oxadiazole ring system, first synthesized in 1884, has garnered significant interest in contemporary chemical science, particularly in the realm of drug discovery.[1] Compounds incorporating this heterocyclic core exhibit a wide array of biological activities. The precise spatial orientation of substituents on the oxadiazole ring dictates its interaction with biological targets. Therefore, single-crystal X-ray diffraction stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of novel 1,2,4-oxadiazole derivatives. This guide focuses on the hypothetical crystal structure determination of this compound, providing a detailed workflow from synthesis to structural refinement.

Proposed Synthesis and Crystallization

The most widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the heterocyclization of an amidoxime with a carboxylic acid derivative.[1] An alternative and fundamental approach is the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide.[1] For the target compound, a plausible synthetic route would involve the reaction of 3-nitrobenzonitrile oxide with 3-nitrobenzonitrile or the condensation of 3-nitrobenzamidoxime with a 3-nitrobenzoyl derivative.

Experimental Protocol: Synthesis

A potential one-pot synthesis can be adapted from established procedures for related diaryl-1,2,4-oxadiazoles.

-

Amidoxime Formation: 3-nitrobenzonitrile is reacted with hydroxylamine in a suitable solvent (e.g., ethanol) with a base (e.g., sodium bicarbonate) to form N'-hydroxy-3-nitrobenzimidamide.

-

Condensation: The resulting amidoxime is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.

-

Cyclization: The reaction mixture is heated to induce cyclization and formation of the 1,2,4-oxadiazole ring.

-

Purification: The crude product is purified by column chromatography.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., dichloromethane/hexane, ethanol).

Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of this compound would be unequivocally achieved through single-crystal X-ray diffraction analysis. The following protocol is based on standard practices for small molecule crystallography.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα or Cu Kα).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz-polarization, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Representative Crystallographic Data

While the specific crystallographic data for this compound is not available, the following table presents expected parameters based on the analysis of a closely related compound, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.[2]

| Parameter | Expected Value (based on analogue) |

| Chemical Formula | C₁₄H₇N₄O₅ |

| Formula Weight | 311.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | ~13.5 |

| b (Å) | ~6.5 |

| c (Å) | ~15.7 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | ~1387 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.49 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | ~296 |

| Final R indices [I > 2σ(I)] | R1 ≈ 0.05, wR2 ≈ 0.09 |

| Goodness-of-fit on F² | ~1.0 |

Logical Workflow

The overall process of determining the crystal structure of this compound can be visualized as a logical workflow.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the necessary steps for the synthesis and crystal structure determination of this compound. By leveraging established protocols for analogous compounds, researchers can confidently approach the structural elucidation of this and other novel 1,2,4-oxadiazole derivatives. The resulting structural data is invaluable for understanding the physicochemical properties of these compounds and for guiding future efforts in medicinal chemistry and materials science.

References

A Technical Guide to the Synthesis of Nitro-Substituted 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for preparing nitro-substituted 1,2,4-oxadiazoles. These compounds are of significant interest in medicinal chemistry and materials science, particularly as energetic materials. This document details key experimental protocols, presents quantitative data in structured tables, and illustrates major synthetic pathways using logical diagrams.

Synthesis via Cyclocondensation of Amidoximes

The most prevalent and versatile method for synthesizing the 1,2,4-oxadiazole core is the cyclocondensation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester. This approach allows for the introduction of a nitro group on either the 3- or 5-position of the oxadiazole ring by selecting the appropriate nitro-substituted starting material.

A general workflow for this synthetic approach is outlined below:

Caption: General workflow for 1,2,4-oxadiazole synthesis from amidoximes.

Synthesis of 3-Aryl-5-(nitroaryl)-1,2,4-oxadiazoles

This method involves the reaction of a non-nitro-substituted amidoxime with a nitro-substituted acyl chloride.

Experimental Protocol: Synthesis of 3-Phenyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

A solution of 4-nitrobenzoyl chloride (1.85 g, 10 mmol) in a suitable solvent, such as pyridine, is added dropwise to a stirred solution of benzamidoxime (1.36 g, 10 mmol) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is subsequently heated to reflux to effect cyclodehydration. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

| Starting Amidoxime | Acyl Chloride | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Benzamidoxime | 4-Nitrobenzoyl chloride | Pyridine | 4 h | Reflux | 85 |

| 4-Methoxybenzamidoxime | 4-Nitrobenzoyl chloride | Dioxane | 6 h | Reflux | 82 |

| 4-Chlorobenzamidoxime | 3-Nitrobenzoyl chloride | Toluene | 5 h | 110 | 78 |

Synthesis of Energetic Nitro-1,2,4-Oxadiazoles

A notable example in the field of energetic materials is the synthesis of 3-nitro-5-guanidino-1,2,4-oxadiazole (NOG).

Experimental Protocol: Synthesis of 3-Nitro-5-guanidino-1,2,4-oxadiazole (NOG) [1][2]

This synthesis involves the oxidative cleavage of a precursor, diaminoglycoluril, using dimethyldioxirane (DMDO) generated in situ.[1][2] A suspension of diaminoglycoluril in a mixture of acetone and water is treated with a solution of Oxone® (potassium peroxymonosulfate) at room temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by filtration and can be further purified by recrystallization. This method provides a direct route to the 3-nitro-substituted oxadiazole ring.[1][2]

| Precursor | Oxidizing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Diaminoglycoluril | Oxone®/Acetone (in situ DMDO) | Acetone/Water | 12 h | Room Temp. | >80 |

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile offers a direct route to the 1,2,4-oxadiazole ring. This method is particularly useful for synthesizing derivatives that may be difficult to access through the amidoxime route. A nitro group can be present on either the nitrile oxide or the nitrile.

The general pathway for this reaction is depicted below:

Caption: Synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3-Acyl-1,2,4-oxadiazoles from Alkynes and Nitriles [3]

A mixture of an alkyne and a nitrile is treated with iron(III) nitrate. This process involves the nitration of the alkyne to form an α-nitroketone, which then dehydrates to the corresponding nitrile oxide. The in situ generated nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with the nitrile to yield the 3-acyl-1,2,4-oxadiazole.[3]

| Alkyne | Nitrile | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Acetonitrile | Iron(III) nitrate | Dichloromethane | Room Temp. | 75 |

| 1-Octyne | Benzonitrile | Iron(III) nitrate | Dichloromethane | Room Temp. | 68 |

Synthesis by Direct Nitration of the 1,2,4-Oxadiazole Ring

Another important strategy for the synthesis of nitro-substituted 1,2,4-oxadiazoles is the direct nitration of a pre-formed oxadiazole ring. This method is particularly useful for introducing nitro groups onto aryl substituents attached to the heterocyclic core. The reaction conditions can be tuned to control the degree and position of nitration.

Nitration of 2,5-Diphenyl-1,3,4-oxadiazole

The nitration of 2,5-diphenyl-1,3,4-oxadiazole can lead to a mixture of mono- and di-nitro isomers. The product distribution is highly dependent on the nitrating agent and reaction conditions.

Experimental Protocol: Nitration with Mixed Acids [4]

To a solution of 2,5-diphenyl-1,3,4-oxadiazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is stirred for a specified time, then poured onto ice. The precipitated product is collected, washed, and dried. The isomeric products can be separated by chromatography. Using mixed acids typically favors the formation of meta-nitro products.[4]

| Nitrating Agent | Temperature (°C) | Major Products |

| HNO₃/H₂SO₄ | 0-5 | m-nitro substituted isomers |

| HNO₃ | 25 | p-nitro substituted isomers |

| NO₂BF₄ | 0 | m-nitro substituted isomers |

Synthesis of Highly Energetic Nitro-1,2,4-Oxadiazoles by Nitration

Nitration is also a key step in the synthesis of highly energetic materials containing the 1,2,4-oxadiazole scaffold.

Experimental Protocol: Synthesis of 5-Amino-3-nitro-1,2,4-oxadiazole and 5-Nitramino-3-nitro-1,2,4-oxadiazole [2][5]

The synthesis of 3-amino-5-nitramino-1,2,4-oxadiazole often starts with 3,5-diamino-1,2,4-oxadiazole.[2] Acylation with ethyl chloroformate, followed by nitration, yields the mononitrated product.[2] Further reaction with hydrazine hydrate and subsequent acidification can lead to 3-amino-5-nitramino-1,2,4-oxadiazole.[2][5] The synthesis of 5-amino-3-nitro-1,2,4-oxadiazole can be achieved by nitrating a suitable precursor with a mixture of sulfuric and nitric acids.[2] The more powerful nitrating system of HNO₃-P₂O₅ can lead to the formation of the 5-nitramino derivative.[2]

The logical progression for the synthesis of these energetic compounds is as follows:

Caption: Pathway to 3-amino-5-nitramino-1,2,4-oxadiazole.

| Starting Material | Reagents | Key Steps | Final Product |

| 3,5-Diamino-1,2,4-oxadiazole | 1. Ethyl chloroformate2. Nitrating agent3. Hydrazine hydrate4. Acid | Acylation, Nitration, Hydrazinolysis, Acidification | 3-Amino-5-nitramino-1,2,4-oxadiazole |

| 5-Guanidino-3-nitro-1,2,4-oxadiazole | HNO₃/H₂SO₄ | Nitration | 5-Amino-3-nitro-1,2,4-oxadiazole |

| 5-Guanidino-3-nitro-1,2,4-oxadiazole | HNO₃/P₂O₅ | Nitration | 5-Nitramino-3-nitro-1,2,4-oxadiazole |

Conclusion

The synthesis of nitro-substituted 1,2,4-oxadiazoles can be effectively achieved through several key methodologies. The cyclocondensation of amidoximes remains a cornerstone of 1,2,4-oxadiazole synthesis due to its versatility and the wide availability of starting materials. For specific substitution patterns, 1,3-dipolar cycloaddition offers a powerful alternative. Furthermore, direct nitration of the 1,2,4-oxadiazole ring or its substituents provides a direct route to highly nitrated, energetic compounds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working in the fields of medicinal chemistry and energetic materials.

References

- 1. Synthesis and characterization of energetic 3-nitro-1,2,4-oxadiazoles - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability Studies of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] The presence of two nitro-substituted phenyl rings in 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole suggests potential applications in various therapeutic areas, as nitroaromatic compounds are known to exhibit a wide range of biological activities.[3][4] However, the successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability.

This technical guide provides a detailed overview of the essential studies required to characterize the solubility and stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Data Presentation: Illustrative Solubility and Stability Data

Clear and structured presentation of quantitative data is crucial for comparative analysis and decision-making in drug development. The following tables provide templates for summarizing key solubility and stability data for a compound like this compound.

Table 1: Illustrative Thermodynamic (Equilibrium) Solubility Data

| Solvent System (at 25 °C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline (pH 7.4) | < 1 | < 3.2 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | < 1 | < 3.2 | Shake-Flask |

| Simulated Gastric Fluid (pH 1.6) | < 1 | < 3.2 | Shake-Flask |

| Simulated Intestinal Fluid (pH 6.8) | < 1 | < 3.2 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 10,000 | > 32,000 | Shake-Flask |

| Ethanol | 50 | 160 | Shake-Flask |

| Acetonitrile | 150 | 480 | Shake-Flask |

Table 2: Illustrative Kinetic Solubility Data in Aqueous Buffer

| Parameter | Value | Conditions |

| Kinetic Solubility (pH 7.4) | 5 µg/mL (16 µM) | 2% DMSO, 2h incubation |

| Precipitation Observation | Precipitation observed at > 10 µg/mL | Visual/Nephelometry |

Table 3: Illustrative Forced Degradation Study Summary

| Stress Condition | Duration | % Degradation | Major Degradants (Hypothetical) |

| 0.1 N HCl, 60 °C | 7 days | < 5% | - |

| 0.1 N NaOH, 60 °C | 7 days | ~15% | 3-Nitrobenzoic acid, 3-nitrobenzamide |

| 3% H₂O₂, RT | 24 hours | ~10% | Oxidized derivatives |

| Thermal (80 °C, solid) | 14 days | < 2% | - |

| Photostability (ICH Q1B) | 1.2 million lux hours | ~8% | Photodegradation products |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable solubility and stability data.

Solubility Determination

3.1.1 Thermodynamic (Equilibrium) Solubility: Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true solubility at saturation.[8][9]

-

Objective: To determine the saturation concentration of this compound in various solvents.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

After incubation, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

3.1.2 Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution, which is relevant for early-stage in vitro screening.[10][11]

-

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

-

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

-

Procedure:

-

Prepare serial dilutions of the DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous plate (final DMSO concentration is typically ≤ 2%).

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity of each well using a nephelometer. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be determined by HPLC-UV or LC-MS.

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[5][12][13] The target degradation is typically in the range of 5-20%.[13]

3.2.1 Hydrolytic Stability

-

Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.

-

Procedure:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water. If the compound has low aqueous solubility, a co-solvent can be used, but its potential for degradation must be assessed.[13]

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

-

At defined time points, withdraw aliquots, neutralize them (if necessary), and analyze by a stability-indicating HPLC method to determine the remaining parent compound and detect any degradation products.

-

3.2.2 Oxidative Stability

-

Objective: To assess the compound's susceptibility to oxidation.

-

Procedure:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Analyze samples at appropriate intervals by HPLC.

-

3.2.3 Thermal Stability

-

Objective: To evaluate the stability of the compound in its solid state and in solution when exposed to high temperatures.

-

Procedure:

-

Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80 °C).

-

Solution State: Prepare a solution of the compound and incubate at an elevated temperature (e.g., 60-80 °C).

-

Analyze samples at various time points. For solid-state testing, this involves dissolving the stored solid before analysis.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be employed to determine melting points and decomposition temperatures.[14]

-

3.2.4 Photostability

-

Objective: To determine the compound's sensitivity to light exposure.

-

Procedure (as per ICH Q1B guidelines): [6]

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described studies.

Caption: Thermodynamic Solubility Workflow

Caption: Forced Degradation Workflow

Discussion and Further Considerations

-

Structure-Property Relationship: The presence of two nitro groups, which are electron-withdrawing, can influence the electronic properties and reactivity of the 1,2,4-oxadiazole ring. The overall low polarity of the diaryl structure suggests that aqueous solubility is likely to be poor, a common challenge for many drug candidates.

-

Stability Profile: 1,2,4-oxadiazoles are generally considered to be chemically and thermally stable.[2] However, the nitroaromatic moieties may be susceptible to photodegradation.[15] Hydrolytic stability is expected to be good, particularly under acidic and neutral conditions, as the 1,2,4-oxadiazole ring is a stable bioisostere of ester and amide groups.[16]

-

Metabolic Stability: While not explicitly covered in the protocols above, assessing the in vitro metabolic stability of this compound using liver microsomes or hepatocytes is a critical next step in early drug development. This would provide insights into its potential in vivo clearance and the formation of metabolites.

-

Biological Activity: Various substituted 1,2,4-oxadiazoles have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][17][18] The specific biological targets and signaling pathways for this compound would need to be elucidated through dedicated pharmacological studies.

Conclusion

A thorough investigation of the solubility and stability of this compound is indispensable for its potential development as a therapeutic agent. This technical guide provides the necessary framework and detailed protocols for conducting these critical studies in accordance with regulatory expectations. While specific experimental data for this compound is currently lacking, the methodologies outlined herein will enable researchers to generate the high-quality data required to advance its preclinical evaluation.

References

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. ijcrt.org [ijcrt.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Reactivity of the Nitro-Substituted 1,2,4-Oxadiazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its metabolic stability and ability to act as a bioisostere for amide and ester groups. The introduction of a nitro substituent dramatically alters the electronic properties of this heterocycle, significantly influencing its reactivity and potential applications. This guide provides an in-depth exploration of the reactivity of nitro-substituted 1,2,4-oxadiazole rings, summarizing key reactions, experimental protocols, and quantitative data.

The Influence of the Nitro Group on the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring itself is an electron-deficient system. The incorporation of a strongly electron-withdrawing nitro group further depletes the electron density of the ring, rendering the carbon atoms, particularly C3 and C5, highly electrophilic. This heightened electrophilicity is the primary driver for the distinct reactivity of nitro-substituted 1,2,4-oxadiazoles, making them susceptible to nucleophilic attack and rearrangement reactions that may not be as favorable in their non-nitrated counterparts.

Synthesis of Nitro-Substituted 1,2,4-Oxadiazoles

The synthesis of nitro-substituted 1,2,4-oxadiazoles can be achieved through several established methods. A common strategy involves the cyclization of an appropriate amidoxime with a nitro-containing acylating agent. Alternatively, nitration of a pre-formed 1,2,4-oxadiazole ring can be employed, although this can sometimes lead to ring cleavage under harsh acidic conditions.

A notable example is the synthesis of 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole, a heat-resistant energetic material. This synthesis involves the reaction of 3,5-dinitrobenzoyl chloride with an appropriate amidoxime, followed by cyclization.[1]

dot

Caption: General synthesis of a dinitro-substituted 1,2,4-oxadiazole.

Key Reactivity Pathways of Nitro-Substituted 1,2,4-Oxadiazoles

The electron-deficient nature of the nitro-substituted 1,2,4-oxadiazole ring opens up several key reactivity pathways, including nucleophilic aromatic substitution, ring-opening reactions, and photochemical rearrangements.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group significantly activates the 1,2,4-oxadiazole ring towards nucleophilic aromatic substitution (SNAr). A good leaving group, such as a halide, at the C3 or C5 position is readily displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion, whose stability is enhanced by the electron-withdrawing nitro group.[2][3][4]

The general mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a negatively charged intermediate, followed by the elimination of the leaving group to restore aromaticity. The rate of reaction is highly dependent on the nature of the nucleophile, the leaving group, and the position of the nitro substituent.

dot

Caption: General mechanism for SNAr on a nitro-1,2,4-oxadiazole.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC)

A more complex and fascinating reaction pathway is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This rearrangement is particularly relevant for heterocyclic systems and is often observed with nitrogen-based nucleophiles like amines and hydrazines.[5][6][7]

In the context of a nitro-substituted 1,2,4-oxadiazole, the ANRORC mechanism would involve the initial attack of the nucleophile at an electrophilic carbon atom (C3 or C5), leading to the formation of an open-chain intermediate. This intermediate can then undergo a different cyclization to form a new heterocyclic ring. The nitro group, by enhancing the electrophilicity of the ring, can facilitate the initial nucleophilic attack that initiates this cascade.

dot

Caption: The ANRORC reaction pathway.

Ring Cleavage Reactions

Under certain conditions, particularly in the presence of strong acids or bases, the 1,2,4-oxadiazole ring can undergo cleavage. The presence of a nitro group can influence the stability of the ring and its susceptibility to such reactions. For instance, attempts to perform further nitration on an already nitro-substituted 1,2,4-oxadiazole can lead to ring cleavage due to the harsh acidic conditions.

Photochemical Rearrangements

1,2,4-oxadiazoles are known to undergo photochemical rearrangements upon UV irradiation. Theoretical studies on the parent 1,2,4-oxadiazole suggest that these isomerizations proceed through conical intersections, leading to the formation of other heterocyclic systems.[5][8] The presence of a nitro group, a chromophore, is expected to significantly influence the photochemistry of the 1,2,4-oxadiazole ring, potentially leading to different reaction pathways or altered product distributions. The study of these photochemical reactions is an active area of research.

dot

Caption: Photochemical rearrangement of a 1,2,4-oxadiazole.

Quantitative Data

The following tables summarize available quantitative data on the properties and reactivity of nitro-substituted 1,2,4-oxadiazoles.

Table 1: Physicochemical and Energetic Properties of Selected Nitro-1,2,4-Oxadiazoles

| Compound | Molecular Formula | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Reference |

| 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole | C₈H₄N₆O₅ | 320 | 6396 | > 60 | [1] |

| 3-(3,5-Dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole | C₉H₂Cl₃N₄O₅ | 270 | 6135 | > 60 | [1] |

Table 2: 13C NMR Chemical Shifts (δ, ppm) for a Substituted 1,2,4-Oxadiazole

| Substituent at C3 | C3 Chemical Shift (ppm) | C5 Chemical Shift (ppm) | Reference |

| p-NO₂ | 155.441 | 157.599 | [9] |

Experimental Protocols

General Procedure for the Synthesis of 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole[1]

-

Amidoxime Formation: A suitable nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., ethanol/water) under reflux to afford the corresponding amidoxime.

-

Acylation and Cyclization: The amidoxime is then reacted with 3,5-dinitrobenzoyl chloride in a suitable solvent (e.g., pyridine) at elevated temperatures. The reaction mixture is worked up by pouring into water and collecting the precipitate. The crude product is then purified by recrystallization.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Nitro-1,2,4-Oxadiazole (Illustrative)

Caution: Reactions with nitroaromatic compounds and strong nucleophiles can be exothermic and should be carried out with appropriate safety precautions.

-

To a solution of the halogenated nitro-1,2,4-oxadiazole in a suitable polar aprotic solvent (e.g., DMF, DMSO), is added the nucleophile (e.g., an amine, alkoxide, or thiol) at room temperature.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile and substrate. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the desired substituted nitro-1,2,4-oxadiazole.

Conclusion and Future Outlook

The presence of a nitro group profoundly influences the reactivity of the 1,2,4-oxadiazole ring, primarily by enhancing its electrophilicity. This opens avenues for a range of chemical transformations, including nucleophilic aromatic substitution and various rearrangement reactions. While the synthesis and properties of some nitro-substituted 1,2,4-oxadiazoles, particularly in the context of energetic materials, have been explored, there remains a significant opportunity for further investigation into their broader reactivity.

Future research should focus on:

-

Systematic studies comparing the reactivity of nitro-substituted 1,2,4-oxadiazoles with their non-nitrated analogs to quantify the activating effect of the nitro group.

-

Exploration of a wider range of nucleophiles in SNAr reactions to build a more comprehensive library of functionalized nitro-1,2,4-oxadiazoles for applications in drug discovery.

-

In-depth mechanistic studies of the photochemical and thermal rearrangements of these compounds to understand the controlling factors and to harness these reactions for the synthesis of novel heterocyclic systems.

-

Development of new synthetic methodologies for the regioselective introduction of nitro groups onto the 1,2,4-oxadiazole ring.

A deeper understanding of the reactivity of this fascinating class of compounds will undoubtedly unlock their full potential in the development of new pharmaceuticals, advanced materials, and other technologically important molecules.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. soc.chim.it [soc.chim.it]

- 6. Synthesis of amino-1,2,4-triazoles by reductive ANRORC rearrangements of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANRORC mechanism - Wikipedia [en.wikipedia.org]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Biological Screening of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain specific biological screening data for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. This technical guide is a synthesized document based on the known biological activities of structurally related nitrophenyl-substituted oxadiazole derivatives. The experimental protocols, data, and pathway analyses presented herein are representative and intended to serve as a framework for the initial biological evaluation of this compound.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of nitrophenyl groups can further modulate the biological effects of these compounds. This guide outlines a prospective initial biological screening of the novel compound this compound, focusing on its potential as an anticancer and antimicrobial agent.

Synthesis

A plausible synthetic route for this compound involves the cyclization of an appropriate amidoxime with a carboxylic acid derivative.

Experimental Protocol: Synthesis of this compound

-

Preparation of 3-nitrobenzamidoxime: 3-nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in aqueous ethanol. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and is purified by recrystallization.

-

Cyclization: 3-nitrobenzamidoxime is then reacted with 3-nitrobenzoyl chloride in a suitable solvent like pyridine or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the this compound. The crude product is purified by column chromatography.

In Vitro Anticancer Activity

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines using a standard colorimetric assay that measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

Table 1: Hypothetical IC50 Values for this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.5 |

| HCT116 | Colorectal Carcinoma | 18.9 |

| PC-3 | Prostate Adenocarcinoma | 28.1 |

| Doxorubicin | (Positive Control) | 0.8 |

In Vitro Antimicrobial Activity

The potential of this compound to inhibit the growth of pathogenic microorganisms can be assessed by determining its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans) are cultured in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The inoculum is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a reference.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

Table 2: Hypothetical MIC Values for this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Candida albicans | Fungus | >128 |

| Ciprofloxacin | (Reference Antibiotic) | 1 |

| Fluconazole | (Reference Antifungal) | 2 |

Visualizations

Signaling Pathway

Methodological & Application

detailed protocol for the synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Application Note: Synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

This document provides a , a symmetrical disubstituted 1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, often used as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and other pharmacokinetic properties.[1][2]

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride.[1][2] This protocol outlines a three-step process, commencing with the preparation of the necessary precursors: 3-nitrobenzamidoxime and 3-nitrobenzoyl chloride.

Experimental Protocols

The synthesis is performed in three main stages:

-

Step 1: Preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid.

-

Step 2: Preparation of 3-nitrobenzamidoxime from 3-nitrobenzonitrile.

-

Step 3: Condensation and cyclization of the intermediates to yield the final product.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

This procedure details the conversion of 3-nitrobenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as catalyst)

-

Toluene or other inert solvent

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 3-nitrobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq), either neat or in an inert solvent like toluene.[3]

-

A catalytic amount of pyridine or a few drops of dimethylformamide (DMF) can be added to accelerate the reaction.

-

The mixture is heated to reflux (typically around 70-80°C) and stirred for 2-6 hours.[3][4] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

The resulting crude 3-nitrobenzoyl chloride, a yellow solid or oil, is typically used in the next step without further purification.[3][4]

Step 2: Synthesis of 3-Nitrobenzamidoxime

This procedure describes the conversion of 3-nitrobenzonitrile to 3-nitrobenzamidoxime using hydroxylamine.

Materials:

-

3-nitrobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., sodium carbonate, triethylamine, or sodium hydroxide)

-

Ethanol or a mixture of methanol and water

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (approx. 1.5 eq) and a base such as sodium carbonate (approx. 1.5-2.0 eq) in a suitable solvent like aqueous ethanol.

-

Add 3-nitrobenzonitrile (1.0 eq) to the solution.

-

The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 60°C) for several hours (6-16 hours).[5][6] The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent may be partially evaporated. The product often precipitates upon cooling or addition of water.

-

The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification if necessary.

Step 3: Synthesis of this compound

This final step involves the acylation of 3-nitrobenzamidoxime with 3-nitrobenzoyl chloride, followed by intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

Materials:

-

3-nitrobenzamidoxime (from Step 2)

-

3-nitrobenzoyl chloride (from Step 1)

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

Procedure:

-

Dissolve 3-nitrobenzamidoxime (1.0 eq) in an anhydrous solvent such as pyridine or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amidoxime solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours). The reaction initially forms an O-acylamidoxime intermediate.

-

The cyclodehydration to form the oxadiazole ring can be achieved by heating the reaction mixture (e.g., to 80-100°C) or by continuing to stir at room temperature, sometimes for an extended period.[5][7] The choice of conditions depends on the stability of the intermediate.

-

Once the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is taken up in a solvent like ethyl acetate and washed sequentially with water, a dilute acid solution (e.g., 5% HCl) to remove the base, and brine.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following tables summarize the reactants and typical physical properties for the starting materials. Quantitative data for the final product is not available in the searched literature and would need to be determined experimentally.

Table 1: Reactants and Synthesis Parameters

| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | Typical Temp. | Typical Time |

| 1 | 3-Nitrobenzoic acid | Thionyl chloride | Pyridine or DMF (cat.) | Toluene or neat | Reflux (70-80°C) | 2-6 h |

| 2 | 3-Nitrobenzonitrile | Hydroxylamine HCl | Sodium Carbonate | Aqueous Ethanol | RT - 60°C | 6-16 h |

| 3 | 3-Nitrobenzamidoxime | 3-Nitrobenzoyl chloride | Pyridine or TEA | THF, DCM, or MeCN | 0°C to 100°C | 4-24 h |

Table 2: Physical and Chemical Data of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Yellowish-white crystals | 140-142 | 121-92-6 |

| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Yellow solid/liquid | 31-34 | 121-90-4 |

| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | Light yellow powder | 114-118 | 619-24-9 |

| 3-Nitrobenzamidoxime | C₇H₇N₃O₃ | 181.15 | Solid | Not specified | 5023-94-9[8] |

| This compound | C₁₄H₈N₄O₅ | 312.24 | Solid (expected) | Not specified | Not specified |

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the overall synthetic pathway from commercially available starting materials to the final product, this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 74229-71-3 | Benchchem [benchchem.com]

- 3. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 4. 3-methyl-2-nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-NITROBENZAMIDOXIME | 5023-94-9 [chemicalbook.com]

Application Notes and Protocols: 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of nitrophenyl groups into heterocyclic structures has been shown to enhance antimicrobial efficacy. This document provides a comprehensive overview of the potential application of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole as an antimicrobial agent and detailed protocols for its evaluation. While specific data for this compound is emerging, the provided methodologies are based on established standards for antimicrobial drug discovery. Studies on related nitro-substituted oxadiazole derivatives suggest that the nitro group may contribute to their antimicrobial activity.[1][2][3][4]

Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid derivative or acyl chloride.[5][6] For this compound, a plausible synthetic route would involve the reaction of 3-nitrobenzamidoxime with 3-nitrobenzoyl chloride.

Data Presentation

The following tables provide a template for summarizing the key quantitative data that should be collected during the evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | |||

| Bacillus subtilis | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Candida albicans |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Test Microorganism | Strain (e.g., ATCC) | MBC/MFC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | |||

| Bacillus subtilis | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Candida albicans |

Table 3: Cytotoxicity (IC50) of this compound

| Cell Line (e.g., HEK293) | Assay Type (e.g., MTT) | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| Human Embryonic Kidney Cells | |||

| Human Liver Carcinoma Cells |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum:

-

Serial Dilution of the Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well containing the serially diluted compound.

-

-

Controls:

-

Include wells with inoculum and broth only (growth control).

-

Include wells with broth only (sterility control).

-

Include wells with a known antibiotic as a positive control.

-

-

Incubation:

-

Determination of MIC:

Caption: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12][13][14]

Materials:

-

Results from the MIC assay

-

Agar plates (e.g., Mueller-Hinton Agar)

Procedure:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

-

Spread the aliquot onto a fresh agar plate.

-

Incubate the agar plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[12][13]

Caption: Workflow for MBC/MFC Determination.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of mammalian cells.[15][16][17]

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[15]

-

-

Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells.[18][19]

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

This compound

-

LDH assay kit

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as the MTT assay for cell seeding and treatment with the test compound.

-

-

Supernatant Collection:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

-

LDH Measurement:

-

Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant. This typically involves a coupled enzymatic reaction that results in a colorimetric change.[18]

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

-

Potential Mechanisms of Action

The antimicrobial mechanism of action for a novel compound can be multifaceted. For oxadiazole derivatives, several mechanisms have been proposed.[20][21][22][23] Below are some potential pathways that could be investigated for this compound.

-

Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan biosynthesis can lead to cell lysis.[21]

-

Disruption of Cell Membrane Integrity: The compound may interact with the lipid bilayer, leading to increased permeability and leakage of cellular contents.[21]

-

Inhibition of Protein Synthesis: The compound could bind to ribosomal subunits, interfering with translation.[21]

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can halt cell division and growth.[21]

-

Inhibition of Metabolic Pathways: The compound could inhibit essential enzymes involved in metabolic pathways like folate synthesis.

Caption: Potential Antimicrobial Mechanisms of Action.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents, particularly given the known antimicrobial properties of related nitro-substituted heterocyclic compounds. The protocols and frameworks provided in these application notes offer a systematic approach to thoroughly evaluate its antimicrobial efficacy and cytotoxic profile. Further studies are warranted to elucidate its specific mechanism of action and to optimize its structure for improved activity and safety.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 74229-71-3 | Benchchem [benchchem.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 9. protocols.io [protocols.io]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. microchemlab.com [microchemlab.com]